![molecular formula C11H22O5 B1673968 tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate CAS No. 133803-81-3](/img/structure/B1673968.png)
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Overview
Description
“tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate” is an organic compound with the empirical formula C11H22O5 . It has a molecular weight of 234.29 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C (OC (C) (C)C)CCOCCOCCO
. The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3
. Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 234.29 . The SMILES string representation of the molecule isO=C (OC (C) (C)C)CCOCCOCCO
. The InChI representation is 1S/C11H22O5/c1-11 (2,3)16-10 (13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3
.
Scientific Research Applications
“Hydroxy-PEG2-t-butyl ester” is a PEG linker containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
- Hydroxy-PEG2-t-butyl ester can be used in drug delivery systems . The hydrophilic PEG spacer can increase the solubility of the drug in aqueous media, which can improve the drug’s bioavailability .
- The methods of application or experimental procedures would depend on the specific drug being delivered and the target site in the body. Generally, the drug would be conjugated to the Hydroxy-PEG2-t-butyl ester, and the resulting compound would be administered to the patient .
- The outcomes of using this compound in drug delivery would also depend on the specific drug and the patient’s condition. However, in general, using PEG linkers like Hydroxy-PEG2-t-butyl ester can improve drug delivery and potentially enhance therapeutic outcomes .
- Hydroxy-PEG2-t-butyl ester can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
- The methods of application or experimental procedures would involve the synthesis of the antibody-drug conjugate or PROTAC® molecule, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
- The outcomes of this application would be the production of antibody-drug conjugates or PROTAC® molecules that can target specific proteins for degradation . This can be useful in various biomedical research applications, including the development of new therapeutics .
Drug Delivery
Synthesis of Antibody-Drug Conjugates or Proteolysis-Targeting Chimeras (PROTAC® Molecules)
- Hydroxy-PEG2-t-butyl ester can be used for bioconjugation . The hydrophilic PEG spacer increases solubility in biological applications .
- The methods of application or experimental procedures would involve the synthesis of the bioconjugate, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
- The outcomes of this application would be the production of bioconjugates that can be used in various biomedical research applications, including the development of new therapeutics .
- Hydroxy-PEG2-t-butyl ester can be used as a building block for the synthesis of small molecules .
- The methods of application or experimental procedures would involve the synthesis of the small molecule, with the Hydroxy-PEG2-t-butyl ester serving as a building block .
- The outcomes of this application would be the production of small molecules that can be used in various chemical biology and medicinal chemistry applications .
Bioconjugation
Synthesis of Small Molecules
- Hydroxy-PEG2-t-butyl ester can be used for the synthesis of conjugates of small molecules and/or biomolecules .
- The methods of application or experimental procedures would involve the synthesis of the biomolecule conjugate, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
- The outcomes of this application would be the production of biomolecule conjugates that can be used in various chemical biology and medicinal chemistry applications .
- Hydroxy-PEG2-t-butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
- The methods of application or experimental procedures would involve the synthesis of the PROTAC® molecule, with the Hydroxy-PEG2-t-butyl ester serving as a linker .
- The outcomes of this application would be the production of PROTAC® molecules that can target specific proteins for degradation . This can be useful in various biomedical research applications, including the development of new therapeutics .
Synthesis of Biomolecule Conjugates
Targeted Protein Degradation
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWESVURLUVMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564500 | |
Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | |
CAS RN |
133803-81-3 | |
Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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